Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride
Overview
Description
“Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C8H15ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 222.67 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.67 and a molecular formula of C8H15ClN2O3 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Ion-Pairing Reagent in Analytical Chemistry
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP), a compound structurally similar to Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride, has been utilized as an ion-pairing reagent in capillary electrophoresis. This application aids in the separation and determination of common metal ions in environmental and pharmaceutical samples, demonstrating its utility in analytical chemistry for the qualitative and quantitative analysis of metal ions such as Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in various water samples and pharmaceutical vitamin preparations (Belin & Gülaçar, 2005).
Derivatization and Spectroscopic Studies
The compound has also been explored for the identification and derivatization of selected cathinones, showcasing its versatility in forensic science. It was examined alongside other hydrochloride salts of cathinones through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. This highlights its role in enhancing the identification processes for novel synthetic cathinones in forensic applications, proving its significance in the field of spectroscopic studies (Nycz et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-7(11)3-5-10-4-2-6(9)8(10)12;/h6H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGMRVGVRLXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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